3-Methyl-1-penten-3-ol
Overview
Description
3-Methyl-1-penten-3-ol is an organic compound with the molecular formula C6H12O. It is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-penten-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-pentyn-3-ol with hydrogen in the presence of a palladium catalyst. This hydrogenation process converts the triple bond in 3-methyl-1-pentyn-3-ol to a double bond, forming this compound .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 3-methyl-1-pentyn-3-ol. The process typically involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for halogenation reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated alcohols or ethers.
Scientific Research Applications
3-Methyl-1-penten-3-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-penten-3-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The hydroxyl group in this compound can form hydrogen bonds with enzymes and proteins, potentially affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol: A precursor in the synthesis of 3-Methyl-1-penten-3-ol.
3-Methyl-4-penten-3-ol: A structural isomer with similar chemical properties.
1-Penten-3-ol: Another isomer with a different position of the double bond.
Uniqueness
This compound is unique due to its specific structure, which includes a tertiary alcohol and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .
Properties
IUPAC Name |
3-methylpent-1-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAEUXHCMTPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870794 | |
Record name | 1-Penten-3-ol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918-85-4 | |
Record name | 3-Methyl-1-penten-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Penten-3-ol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-penten-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Penten-3-ol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Penten-3-ol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpent-1-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methyl-1-penten-3-ol react with ozone?
A1: this compound reacts relatively slowly with ozone, with a rate coefficient of (5.2 ± 0.6) × 10-18 cm3 molecule-1 s-1. [1] This reaction is significantly slower compared to the reaction of ozone with molecules containing the R-CH═C(CH3)2 group, such as linalool. [1]
Q2: What is the role of this compound in secondary organic aerosol (SOA) formation?
A2: Research suggests that the reaction of OH radicals with this compound makes only a minor contribution to SOA formation under atmospheric conditions, even under low-NOx concentrations. [1] This contrasts with compounds like linalool, which exhibit relatively high SOA yields in reactions with OH radicals. [1]
Q3: Can this compound be degraded by bacteria?
A3: Yes, bacteria like Aquincola tertiaricarbonis L108 can degrade this compound. This process involves the enzyme MdpJ, a Rieske nonheme mononuclear iron oxygenase, which catalyzes the degradation of 3-Methyl-3-pentanol via this compound. [3] This degradation pathway suggests a link with leucine catabolism, potentially involving the biotin-dependent 3-methylcrotonyl coenzyme A (3-methylcrotonyl-CoA) carboxylase. [3]
Q4: Is this compound found in natural sources?
A4: Yes, this compound has been identified as a volatile aroma compound in the Pacific whiteleg shrimp (Penaeus vannamei). [5] While hydrocarbons constitute a significant portion of the shrimp's aroma profile, this compound, along with other compounds like (E,Z)-3,5-octadien-2-one and (E,E)-3,5-octadien-2-one, contribute to the shrimp's specific flavor due to their lower threshold values. [5]
Q5: How does the structure of this compound influence its interaction with catalysts?
A5: The structure of this compound, specifically its bulky substituents around the double bond, can hinder its access to catalytic sites. Studies using Pd nanoparticles embedded in polyelectrolyte multilayers demonstrate this effect, where the hydrogenation of this compound is significantly slower (up to 24-fold) compared to allyl alcohol. [2] This selective diffusion through the polyelectrolyte layers highlights the impact of molecular structure on catalytic selectivity. [2]
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